molecular formula C15H12F3N3 B5691910 2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5691910
M. Wt: 291.27 g/mol
InChI Key: MNWCLDFGVKEPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP and has been studied extensively for its unique chemical properties and potential benefits.

Mechanism of Action

The mechanism of action of MPTP is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to the suppression of certain biological processes, including the growth of cancer cells and the activity of certain insects.
Biochemical and Physiological Effects:
MPTP has been shown to have several biochemical and physiological effects on the body. In studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and certain insects. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and knowledge for its synthesis.

Future Directions

There are several future directions for research on MPTP, including further studies on its potential as an anti-cancer agent and its use in treating neurodegenerative diseases. Additionally, there is potential for further research on its use in agriculture and material science. Further studies on the mechanism of action of MPTP could also provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of MPTP involves several steps that require specialized equipment and chemical knowledge. The process involves the reaction of 4-methylacetophenone with trifluoromethyl diazomethane, followed by the reaction of the resulting compound with 2-aminopyrimidine. The final product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MPTP has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, MPTP has been shown to have potential as a pesticide due to its ability to inhibit the growth of certain insects. In material science, MPTP has been studied for its potential use in creating new materials with unique properties.

properties

IUPAC Name

2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-3-5-11(6-4-9)12-8-13(15(16,17)18)21-14(19-12)7-10(2)20-21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWCLDFGVKEPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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